2-Oxo-3-(thiophen-2-yl)propanoic acid

Lipophilicity Solubility Formulation

NSAID fragment screening demands α-keto acid building blocks with precise physicochemical profiles. 2-Oxo-3-(thiophen-2-yl)propanoic acid (CAS 15504-41-3) provides: • XLogP3 0.9 (vs 1.3 for phenyl analog) for enhanced aqueous solubility. • Thiophene sulfur as added H-bond acceptor, expanding pharmacophore diversity. • Batch-specific NMR/HPLC/GC documentation to ensure SAR reproducibility.

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
CAS No. 15504-41-3
Cat. No. B1597610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-(thiophen-2-yl)propanoic acid
CAS15504-41-3
Molecular FormulaC7H6O3S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)C(=O)O
InChIInChI=1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10)
InChIKeyDFEKJNVSDUKUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-3-(thiophen-2-yl)propanoic Acid – Heteroaryl α-Keto Acid Building Block


2-Oxo-3-(thiophen-2-yl)propanoic acid (CAS 15504-41-3), also known as 2-oxo-3-thien-2-ylpropanoic acid or α-oxo-2-thiophenepropanoic acid, is a heteroaryl α-keto acid with the molecular formula C₇H₆O₃S and a molecular weight of 170.19 g/mol [1]. The compound features a thiophene ring linked to a propanoic acid backbone bearing an α-oxo group, placing it within the class of thienylpyruvic acid analogs. Key computed physicochemical properties include an XLogP3 of 0.9, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Commercial suppliers offer the compound at purity specifications ranging from 95% (AKSci) to 97% (Bidepharm), with batch-specific QC documentation including NMR, HPLC, and GC available upon request . The compound is primarily employed as a research chemical and synthetic building block for pharmaceutical intermediates, including precursors for nonsteroidal anti-inflammatory drug (NSAID) candidates [2].

Heteroaryl α-keto acid building block for pharmaceutical intermediate synthesis
Thiophene-containing scaffold for medicinal chemistry and fragment-based screening
Supplier batch QC with NMR, HPLC, and GC supports synthetic reproducibility

Why 2-Oxo-3-(thiophen-2-yl)propanoic Acid Cannot Be Substituted by Generic Analogs


The α-keto acid scaffold is a critical pharmacophore and synthetic handle in numerous bioactive molecules and industrial intermediates. However, the aryl/heteroaryl substituent at the 3-position exerts profound effects on electronic distribution, lipophilicity, metabolic stability, and target binding. The 2-thienyl group in 2-oxo-3-(thiophen-2-yl)propanoic acid introduces a sulfur atom that serves as an additional hydrogen bond acceptor not present in the phenyl analog (phenylpyruvic acid), fundamentally altering intermolecular interaction profiles [1]. Computational comparisons demonstrate that the thiophene substitution reduces XLogP3 by approximately 0.4 log units relative to the phenyl congener (0.9 vs. 1.3), directly impacting aqueous solubility, formulation behavior, and membrane partitioning [1][2]. Furthermore, positional isomerism within the thiophene ring (2-thienyl vs. 3-thienyl) can alter steric presentation and electronic conjugation, potentially affecting enzyme recognition—a factor that has been exploited in related thiophene-containing drug design programs . These differences preclude simple interchangeability in any application where physicochemical or biological properties are performance-determining.

Target
2-Oxo-3-(thiophen-2-yl)propanoic acid
Analog
Phenylpyruvic acid (phenyl analog)
Replacing thiophene with phenyl removes the sulfur hydrogen bond acceptor and increases lipophilicity (XLogP3 shift), which may alter solubility and intermolecular interaction profiles.
Target
Thiophen-2-yl isomer
Analog
2-Oxo-3-(thiophen-3-yl)propanoic acid (positional isomer)
Sulfur ring position shifts electronic orientation and steric presentation; class-level SAR indicates that 2-thienyl and 3-thienyl isomers may not transfer binding-mode context directly.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Reduction vs. Phenylpyruvic Acid

The 2-thienyl-substituted α-keto acid exhibits a computed XLogP3 of 0.9, which is 0.4 log units lower than the corresponding phenyl analog (phenylpyruvic acid, XLogP3 = 1.30) [1][2]. This reduction in lipophilicity is attributable to the polarizable sulfur atom in the thiophene ring, which introduces additional polarity compared to the all-carbon phenyl ring. Lower logP values correlate with enhanced aqueous solubility and reduced non-specific protein binding, which are advantageous parameters in early-stage drug discovery and biochemical assay development [1][2].

Lipophilicity Reduction vs. Phenyl
Head-to-head
ΔXLogP3 = –0.4 (0.9 vs. 1.30 for phenylpyruvic acid)
Reported lower lipophilicity; may support higher aqueous compatibility in biochemical assays.
Computed XLogP3 algorithm; measured logD values may vary with pH and buffer.
Lipophilicity Solubility Formulation Drug Design

Additional Hydrogen Bond Acceptor (Sulfur) vs. Phenyl Analog

The target compound contains four hydrogen bond acceptors (including the thiophene sulfur atom), compared to three for phenylpyruvic acid (carbonyl and carboxylate oxygens only) [1][2]. The thiophene sulfur can participate in weak hydrogen bonding and σ-hole interactions with protein backbone amides and side-chain donors, a capability absent in the phenyl analog. This additional interaction potential has been exploited in medicinal chemistry programs where thiophene-for-phenyl bioisosteric replacement has yielded improved target binding affinity [3].

Additional H-Bond Acceptor (Sulfur)
Cross-study
4 H-bond acceptors vs. 3 (phenyl analog); thiophene sulfur adds one acceptor
Expands pharmacophore space for molecular recognition; reported in medicinal chemistry SAR context.
Sulfur H-bond strength is context-dependent; class-level inference from literature.
Hydrogen Bonding Molecular Recognition Medicinal Chemistry SAR

Positional Isomer Differentiation: 2-Thienyl vs. 3-Thienyl

2-Oxo-3-(thiophen-2-yl)propanoic acid places the sulfur atom in the 2-position of the thiophene ring, whereas its positional isomer 2-oxo-3-(thiophen-3-yl)propanoic acid (CAS 13781-71-0) places sulfur in the 3-position [1]. This positional shift alters the directionality of the sulfur lone pair electrons relative to the α-keto acid moiety, affecting both electronic conjugation and steric presentation in enzyme active sites. Despite nearly identical computed logP values (0.90 vs. 0.944), the two isomers can exhibit divergent biological activity profiles in target-based assays—a phenomenon well-documented in thiophene-containing drug series where 2-thienyl and 3-thienyl substitution patterns produce different SAR trends . The 2-thienyl isomer has been specifically explored as a precursor for NSAID synthesis, leveraging its distinct electronic and steric characteristics [2].

Positional Isomer Differentiation
Class-level
2-Thienyl vs. 3-Thienyl isomer; logP difference negligible (Δ ≈ 0.04)
Electronic and steric orientation of sulfur may shift enzyme recognition; isomer-specific review needed.
Class-level SAR inference; direct target-binding data for this compound pair not provided.
Positional Isomerism Electronic Effects Steric Modulation Enzyme Binding

Purity Specification Advantage vs. Analog Isomers

Among available commercial sources, 2-oxo-3-(thiophen-2-yl)propanoic acid is offered at a standard purity of 97% by Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the positional isomer 2-oxo-3-(thiophen-3-yl)propanoic acid (CAS 13781-71-0) is typically listed at 95% purity by multiple suppliers . The 97% purity specification reduces the risk of side reactions caused by impurities in multi-step synthetic sequences, which is particularly critical when the α-keto acid serves as a key intermediate in pharmaceutical synthesis where impurity profiles must be rigorously controlled .

Purity Specification Context
Data to verify
97% (Bidepharm) vs. 95% (positional isomer suppliers); batch QC documentation available
Higher listed purity may reduce side-reaction risk in multi-step synthesis; verify with lot-specific COA.
Vendor-reported specification; supplier QC documentation should be reviewed per procurement lot.
Purity Quality Control Synthetic Reliability Procurement

Thermal Stability for Storage and Reaction Conditions

Thermal decomposition studies on thiophene-containing α-keto acid analogs indicate that degradation typically initiates in the range of 122–155°C under controlled conditions . This thermal stability window is comparable to phenylpyruvic acid, which exhibits a melting point of 150–154°C , but the thiophene analog's slightly broader decomposition range may reflect different thermal degradation pathways involving the sulfur heteroatom. For procurement and storage planning, this information supports the vendor recommendation for long-term storage in a cool, dry place , and alerts synthetic chemists to avoid prolonged heating above 120°C when designing reaction conditions involving this building block.

Thermal Stability Window
Supporting
Decomposition onset reported in range 122–155°C for related thiophene α-keto acids
Supports storage and reaction temperature planning; avoid prolonged heating above 120°C.
Class-level analog data; direct thermal stability study on this exact CAS not specified in sources.
Thermal Stability Storage Reaction Engineering Safety

NSAID Precursor: Thienyl Metabolic Stability vs. Phenyl Intermediates

2-Oxo-3-(thiophen-2-yl)propanoic acid has been specifically explored as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs), where the thiophene ring serves as a bioisosteric replacement for the phenyl ring commonly found in traditional NSAID scaffolds [1]. In the broader context of drug design, thiophene-for-phenyl substitution has been demonstrated to alter cytochrome P450-mediated metabolic profiles, potentially reducing the formation of reactive metabolites associated with phenyl ring oxidation [2]. While direct head-to-head metabolic stability data for this specific compound versus its phenyl analog are not publicly available, class-level evidence supports the strategic value of the thiophene modification for medicinal chemistry programs targeting improved metabolic profiles [2].

NSAID Precursor & Metabolic Context
Class-level
Thiophene explored as phenyl bioisostere in NSAID synthesis; class-level metabolic modulation precedent
Thiophene scaffold may offer differentiated ADME profile context for lead optimization; direct metabolic data to verify.
No head-to-head metabolic stability data for this compound vs. phenyl analog provided.
NSAID Synthesis Metabolic Stability Thiophene Bioisostere Drug Development

Application Scenarios for 2-Oxo-3-(thiophen-2-yl)propanoic Acid


Medicinal Chemistry: Thiophene-Containing NSAID Lead Optimization

This compound is optimally deployed as a key synthetic intermediate in NSAID discovery programs where the thiophene ring is intended to serve as a bioisosteric replacement for the traditional phenyl scaffold. The reduced lipophilicity (XLogP3 = 0.9 vs. 1.30 for phenylpyruvic acid) supports improved aqueous compatibility during biochemical screening, while the additional sulfur-mediated hydrogen bond acceptor capacity expands the accessible pharmacophore space [1]. Procure at the 97% purity specification (Bidepharm) to minimize impurity-derived artifacts in SAR studies .

Chemical Biology: Fragment-Based Screening Library Inclusion

As a low-molecular-weight (170.19 Da) heteroaryl α-keto acid with four hydrogen bond acceptors and favorable XLogP3, this compound meets fragment-likeness criteria for inclusion in fragment-based drug discovery (FBDD) libraries. The 2-thienyl substituent provides a distinct molecular recognition surface compared to phenyl- or furan-based fragments, offering screening campaigns access to sulfur-mediated interactions (σ-hole, weak H-bond) not available with oxygen-only heterocycles. Source from suppliers offering batch-specific NMR and HPLC documentation to ensure fragment library integrity [1].

Synthetic Methodology Development: α-Keto Acid Coupling and Derivatization

The presence of both a carboxylic acid and an α-keto group in the same molecule makes this compound a versatile substrate for developing novel synthetic methodologies, including decarboxylative coupling, reductive amination, and heterocycle construction. The thermal stability window (decomposition onset ~122°C) provides a defined upper limit for reaction condition optimization. The 2-thienyl substituent's electronic properties influence the reactivity of the adjacent carbonyl groups, offering a differentiated reactivity profile compared to phenyl-substituted analogs for method development studies [1].

Pharmaceutical Intermediate Manufacturing: Multi-Step Synthesis at Scale

For process chemistry groups, the availability of 2-oxo-3-(thiophen-2-yl)propanoic acid at 97% purity with comprehensive QC documentation (NMR, HPLC, GC) reduces the burden of in-house purification prior to multi-step synthetic sequences. The compound's application as an NSAID precursor has been documented, and its well-defined physicochemical properties—including the predictable lipophilicity differential versus phenyl analogs—facilitate solvent system optimization for extraction and chromatography during scale-up. Store long-term in a cool, dry place to maintain batch integrity [1].

Application
Selection Property
Validation Focus
Thiophene-containing lead optimization
Heteroaryl α-keto acid with sulfur H-bond acceptor
Pharmacophore expansion and solubility context vs. phenyl scaffolds
Fragment-based screening library inclusion
Low MW (170 Da), four H-bond acceptors, favorable XLogP3
Fragment-likeness criteria and sulfur-mediated interaction profiling
α-Keto acid synthetic methodology development
Dual carboxylic acid and α-keto functionality
Reactivity differentiation vs. phenyl analogs; thermal stability ceiling
Pharmaceutical intermediate scale-up
97% purity with NMR/HPLC/GC batch QC available
Impurity control and batch-to-batch reproducibility in multi-step synthesis

Technical Documentation Hub

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